![molecular formula C8H6Cl2N2O2 B1226836 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione CAS No. 68654-19-3](/img/structure/B1226836.png)
2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Übersicht
Beschreibung
2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione (DMPPD) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is an important organic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. DMPPD has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Synthesis
A novel application of pyrazole derivatives, closely related to 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione, is their use in catalyzing the synthesis of complex compounds. For instance, pyrazole-derived ionic liquids have demonstrated high catalytic activity in producing 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing their potential in facilitating chemical reactions (Vafaee et al., 2021).
Oxidizing Agent
Pyrazole compounds, similar to this compound, are used as effective oxidizing agents. Their application in converting pyrazolines to pyrazoles under mild conditions with moderate to good yields at room temperature highlights their utility in organic synthesis (Zolfigol et al., 2006).
Structural Analysis and Coordination Chemistry
Pyrazole derivatives are involved in the structural analysis and coordination chemistry. For instance, they can react with various compounds to yield adducts, showcasing their role in the formation of complex molecular structures and coordination polymers (Cui, Cao, & Tang, 2005).
Antimicrobial and Anti-inflammatory Agents
Certain pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies are significant for understanding the potential therapeutic applications of these compounds (Kendre, Landge, & Bhusare, 2015).
Charge Transport and Nonlinear Optical Properties
Research into pyrazole compounds has extended into the examination of their charge transport and nonlinear optical properties. These studies are crucial for the development of materials with specific electronic and optical characteristics (Irfan et al., 2016).
Homogeneous Oxidation Catalysis
Pyrazole derivatives are utilized in catalyzing the homogeneous oxidation of alcohols. The development of eco-friendly and affordable catalytic systems using these compounds is noteworthy for green chemistry applications (Maurya & Haldar, 2020).
Eigenschaften
IUPAC Name |
2,6-dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-8(14)6(10)4(2)11(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXZZNCTKCXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2N1C(=C(C2=O)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400984 | |
| Record name | MS-1404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68654-19-3 | |
| Record name | MS-1404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
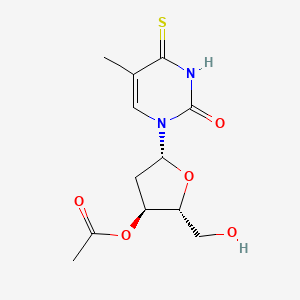
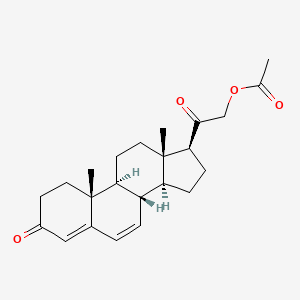


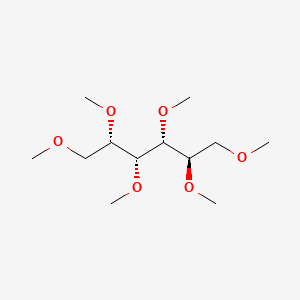


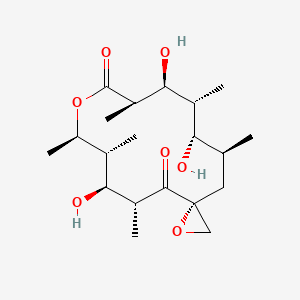
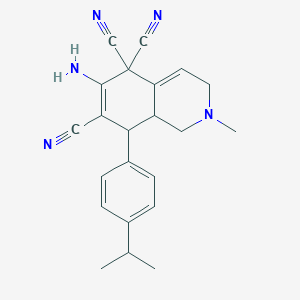
![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)

